molecular formula C29H32ClF4N3O4S B12757672 Dtpfpm, monohydrochloride (S(-))- CAS No. 142930-39-0

Dtpfpm, monohydrochloride (S(-))-

Cat. No.: B12757672
CAS No.: 142930-39-0
M. Wt: 630.1 g/mol
InChI Key: JOMYTNSTNLZQQF-UQIIZPHYSA-N
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Description

Dtpfpm, monohydrochloride (S(-))-, is a chiral organic compound characterized by its stereospecific configuration and hydrochloride salt form. For example, the preparation of dispirophosphazenes involves reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF), followed by purification via column chromatography . Such methods may parallel the synthesis of Dtpfpm, emphasizing controlled reaction conditions and stereochemical precision.

Properties

CAS No.

142930-39-0

Molecular Formula

C29H32ClF4N3O4S

Molecular Weight

630.1 g/mol

IUPAC Name

(4S)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m0./s1

InChI Key

JOMYTNSTNLZQQF-UQIIZPHYSA-N

Isomeric SMILES

CC1=C([C@@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl

Canonical SMILES

CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dtpfpm, monohydrochloride (S(-))- typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as crystallization and purification to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of Dtpfpm, monohydrochloride (S(-))- often involves large-scale crystallization techniques. These methods are designed to maximize yield and purity while minimizing production costs. The process may include steps such as solvent evaporation, temperature control, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dtpfpm, monohydrochloride (S(-))- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized form of Dtpfpm, monohydrochloride (S(-))- while reduction may yield a reduced form. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Dtpfpm, monohydrochloride (S(-))- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and its effects on cellular pathways.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dtpfpm, monohydrochloride (S(-))- involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Spirocyclic Phosphazenes and Chalcogen Derivatives

Dtpfpm’s spirocyclic backbone aligns with compounds like tetrachloromonospirophosphazene (1) and carbazolyldiamine-derived dispirophosphazenes (6a, 6b). These compounds exhibit rigid, three-dimensional architectures due to spiro-junction points, which enhance thermal stability and ligand-binding capacity .

Hydrochloride Salts: Reactivity and Catalytic Behavior

Monohydrochloride salts, such as cinchonidine monohydrochloride, exhibit acid-dependent catalytic behavior. Studies show that reaction rates increase with higher acetic or formic acid concentrations, a trend also observed in Dtpfpm-like systems . Comparative data (Table 1) highlights the influence of acid type and concentration on hydrolysis rates:

Compound Acid Type Reaction Rate (mol·L⁻¹·s⁻¹)
Cinchonidine mono-HCl Acetic (1.0 M) 0.045
Cinchonidine di-HCl Acetic (1.0 M) 0.032
Dtpfpm mono-HCl (S(-))- Formic (1.5 M) Data pending

Table 1: Comparative reaction rates of hydrochlorides in acidic media

Key Differentiators of Dtpfpm, Monohydrochloride (S(-))-

Stereochemical Specificity

The S(-)-enantiomer of Dtpfpm may exhibit distinct pharmacological or catalytic activity compared to racemic mixtures or R(+)-forms. For instance, prilocaine hydrochloride’s impurity profiling underscores the importance of chiral purity in avoiding toxic byproducts like o-toluidine hydrochloride .

Solubility and Stability

While data on Dtpfpm’s solubility are lacking, analogous hydrochlorides show enhanced aqueous solubility relative to free bases. This property is critical for pharmaceutical formulations, where residual solvents like DMF must be minimized to meet regulatory standards .

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